molecular formula C16H16N2O2 B7531294 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one

Cat. No. B7531294
M. Wt: 268.31 g/mol
InChI Key: ZUSMYFKNXBNELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling has been implicated in various human cancers, making EGFR an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the activation of EGFR in various cancer cell lines. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways in vitro. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been used in various cell-based assays to investigate the role of EGFR in cancer cell growth and survival. However, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has poor pharmacokinetic properties, which can limit its use in animal studies.

Future Directions

1. Development of more potent and selective EGFR inhibitors: Despite its potent inhibitory activity, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limitations in terms of solubility and pharmacokinetic properties. Therefore, there is a need to develop more potent and selective EGFR inhibitors with improved pharmacological properties.
2. Combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents: 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Therefore, there is a potential for combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents to improve treatment outcomes.
3. Investigation of EGFR signaling in other diseases: EGFR signaling has been implicated in various diseases, including inflammatory disorders and neurodegenerative diseases. Therefore, there is a need to investigate the role of EGFR signaling in these diseases and the potential for EGFR inhibitors, such as 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, as therapeutic agents.

Synthesis Methods

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one can be synthesized through a multistep process starting from 2,3-dihydroindole-1-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-methyl-2-aminopyridine to yield the desired intermediate. The final step involves the N-methylation of the intermediate using methyl iodide to produce 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one. The overall yield of the synthesis is about 20%.

Scientific Research Applications

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and head and neck cancers. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one exerts its anticancer effects by blocking the activation of EGFR, which leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.

properties

IUPAC Name

1-methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-3-5-14-13(11)7-9-18(14)16(20)12-6-8-17(2)15(19)10-12/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSMYFKNXBNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.